Estrone 3-sulfate sodium salt Estrone 3-sulfate sodium salt
Brand Name: Vulcanchem
CAS No.: 438-67-5
VCID: VC0195178
InChI: InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C18H22NaO5S
Molecular Weight: 373.4 g/mol

Estrone 3-sulfate sodium salt

CAS No.: 438-67-5

VCID: VC0195178

Molecular Formula: C18H22NaO5S

Molecular Weight: 373.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Estrone 3-sulfate sodium salt - 438-67-5

Description

Estrone 3-sulfate sodium salt is a naturally occurring steroid hormone and a sodium salt form of estrone sulfate. Classified as an estrogenic compound, it plays a significant role in regulating various physiological processes within the human body. With a molecular weight of approximately 372.41 g/mol, it is primarily involved in estrogen metabolism, converting into estrone within the body. It is often used in hormone replacement therapies to alleviate menopausal symptoms and treat conditions like osteoporosis and certain cancers, including breast and prostate cancer . In the body, estrone 3-sulfate sodium salt mimics the effects of naturally produced estrogens by binding to estrogen receptors in tissues such as the uterus, breasts, and vagina, influencing gene expression and regulating physiological processes.

Beyond hormone replacement therapy, estrone 3-sulfate sodium salt is explored for its potential in treating or managing other conditions, and research indicates it selectively inhibits organic anion transport polypeptide 1B1, suggesting a role in modulating drug absorption and metabolism. Studies have demonstrated that, even at low concentrations, it can significantly affect drug transport mechanisms, which could have implications for drug-drug interactions when co-administered with other therapeutic agents.

Structurally similar compounds include estradiol, a more potent estrogen used extensively in hormone therapies, and estriol, a weaker estrogen often found during pregnancy and used for hormone replacement. The uniqueness of estrone 3-sulfate sodium salt lies in its specific sulfate group at the C3 position, which alters its solubility and bioavailability compared to other estrogens, enhancing its stability and allowing for targeted therapeutic applications while minimizing side effects associated with other forms of estrogen therapy.

CAS No. 438-67-5
Product Name Estrone 3-sulfate sodium salt
Molecular Formula C18H22NaO5S
Molecular Weight 373.4 g/mol
IUPAC Name sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
Standard InChIKey NXIYWKXROFOTPA-ZFINNJDLSA-N
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]
Appearance White to Off-White Solid
Purity > 95%
Synonyms Carentil
Climarest
Climopax
Congest
Conjugated Equine Estrogens
Conjugated Estrogenic Hormones
Conjugated Estrogenic Substances
Conjugated Estrogens
Dagynil
Equine Estrogens, Conjugated
Estro Feminal
Estro-Feminal
Estrogenic Hormones, Conjugated
Estrogenic Substances, Conjugated
Estrogens, Conjugated
Estrogens, Conjugated (USP)
Femavit
Oestro Feminal
Oestro-Feminal
Oestrofeminal
Prelestrin
Premarin
Presomen
Progens
Transannon
PubChem Compound 16219296
Last Modified Aug 15 2023

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